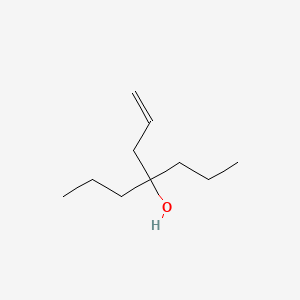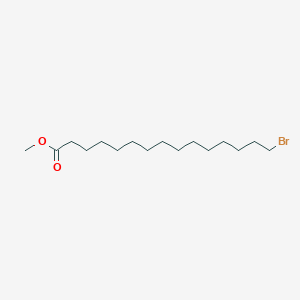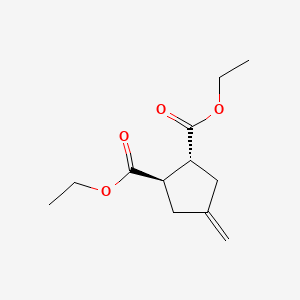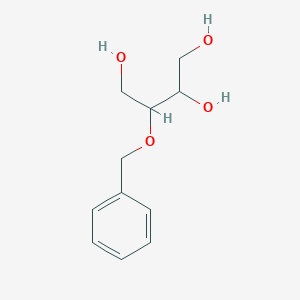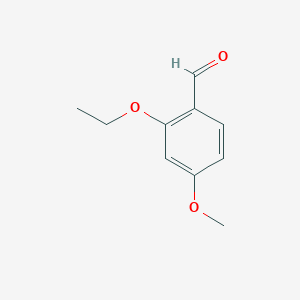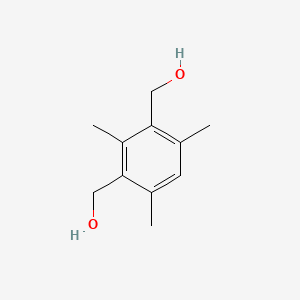
Pglu-pro-pro-gly-gly-ser-lys-val-ile-leu-phe
Overview
Description
Pglu-pro-pro-gly-gly-ser-lys-val-ile-leu-phe is a synthetic peptide composed of eleven amino acidsIt has been found to control head-specific growth and differentiation processes in hydra and has similar biological and chemical properties in mammals .
Mechanism of Action
Target of Action
The primary targets of the Hydra Peptide are the peptide-gated ion channels in the nervous system of the cnidarian Hydra . These ion channels are directly activated by neuropeptides of the Hydra nervous system . The peptide also targets neurosecretory cells found in the brain and peripheral nervous system of higher organisms .
Mode of Action
Hydra Peptide interacts with its targets by binding to their receptors, eliciting postsynaptic potentials . These potentials can either be fast and transient or slow and longer-lasting, depending on the type of receptor . Fast transient potentials are mediated by ionotropic receptors and slow long-lasting potentials by metabotropic receptors .
Biochemical Pathways
The Hydra Peptide affects the neurotransmission pathways in the nervous system of the cnidarian Hydra . After binding to their receptors, transmitters elicit postsynaptic potentials . The peptide-gated ion channels in Hydra mediate fast transmission in its nervous system . The peptide also influences the morphogenesis pathways in Hydra, contributing to pattern formation .
Pharmacokinetics
Peptides generally have several advantages over small molecular drugs, such as targeted therapy and minimal side effects .
Result of Action
The Hydra Peptide’s action results in the activation of peptide-gated ion channels, suggesting they mediate fast transmission in the Hydra’s nervous system . This leads to the generation of postsynaptic potentials, which can influence many physiological processes . The peptide also contributes to pattern formation and morphogenesis in Hydra .
Action Environment
The action of the Hydra Peptide is influenced by the environment within the Hydra’s nervous system . The peptide’s action, efficacy, and stability can be affected by various factors, including the presence of other neurotransmitters and the state of the ion channels
Biochemical Analysis
Biochemical Properties
Pglu-pro-pro-gly-gly-ser-lys-val-ile-leu-phe: interacts with several enzymes, proteins, and other biomolecules. It has been shown to stimulate bud growth in hydra, indicating its role in developmental processes . The peptide interacts with specific receptors on the cell surface, triggering a cascade of intracellular signaling pathways. These interactions are essential for its biological activity and are mediated by the binding of the peptide to its receptor, leading to the activation of downstream signaling molecules.
Cellular Effects
The peptide This compound exerts significant effects on various cell types and cellular processes. In neurons, it influences cell signaling pathways, gene expression, and cellular metabolism. The peptide has been shown to promote cell proliferation and differentiation, particularly in the nervous system . It also affects the expression of genes involved in cell growth and survival, thereby modulating cellular functions.
Molecular Mechanism
At the molecular level, This compound exerts its effects through specific binding interactions with cell surface receptors. These interactions lead to the activation of intracellular signaling pathways, including the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . The peptide also influences gene expression by modulating the activity of transcription factors, thereby affecting the expression of target genes involved in cellular growth and differentiation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound have been observed to change over time. The peptide is relatively stable under physiological conditions, but its activity can be influenced by factors such as temperature, pH, and the presence of proteases . Long-term studies have shown that the peptide can have sustained effects on cellular function, promoting cell growth and differentiation over extended periods.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At low doses, the peptide promotes cell proliferation and differentiation, while at higher doses, it can have toxic or adverse effects . Threshold effects have been observed, indicating that there is an optimal concentration range for the peptide’s biological activity. High doses can lead to cellular stress and apoptosis, highlighting the importance of dosage regulation in therapeutic applications.
Metabolic Pathways
This compound: is involved in several metabolic pathways, including those related to cell growth and differentiation. The peptide interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels . Its activity is closely linked to the regulation of energy metabolism, which is essential for supporting cellular growth and function.
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the peptide in target cells, where it exerts its biological effects . The peptide’s distribution is also influenced by its binding affinity to cell surface receptors, which determines its cellular uptake and localization.
Subcellular Localization
The subcellular localization of This compound is critical for its activity and function. The peptide is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These modifications ensure that the peptide reaches its site of action, where it can interact with its receptors and initiate signaling pathways that regulate cellular growth and differentiation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pglu-pro-pro-gly-gly-ser-lys-val-ile-leu-phe typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide chain using activating agents like HBTU or DIC.
Deprotection: The temporary protecting groups on the amino acids are removed using reagents like TFA.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. Additionally, large-scale production may involve purification techniques such as HPLC to achieve the desired peptide quality .
Chemical Reactions Analysis
Types of Reactions
Pglu-pro-pro-gly-gly-ser-lys-val-ile-leu-phe can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine or cysteine residues if present in the peptide sequence.
Reduction: Disulfide bonds, if any, can be reduced to free thiols using reducing agents like DTT.
Substitution: Amino acid residues can be substituted with other residues to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with different side chains.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can yield free thiol groups .
Scientific Research Applications
Pglu-pro-pro-gly-gly-ser-lys-val-ile-leu-phe has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling and growth regulation.
Medicine: Explored for potential therapeutic applications, including wound healing and tissue regeneration.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
Taspoglutide: A glucagon-like peptide-1 agonist with a similar peptide structure.
Tirzepatide: Another peptide with a sequence that includes multiple amino acids found in Pglu-pro-pro-gly-gly-ser-lys-val-ile-leu-phe
Uniqueness
This compound is unique due to its specific sequence and biological activity as a head activator. Unlike other peptides, it has been conserved structurally intact from primitive nervous systems to advanced systems in humans, highlighting its evolutionary significance .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-3-hydroxy-2-[[2-[[2-[[(2S)-1-[(2S)-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H84N12O14/c1-7-32(6)45(51(76)61-36(25-30(2)3)47(72)62-37(54(79)80)26-33-15-9-8-10-16-33)64-50(75)44(31(4)5)63-46(71)34(17-11-12-22-55)60-48(73)38(29-67)59-43(70)28-56-42(69)27-57-49(74)39-18-13-23-65(39)53(78)40-19-14-24-66(40)52(77)35-20-21-41(68)58-35/h8-10,15-16,30-32,34-40,44-45,67H,7,11-14,17-29,55H2,1-6H3,(H,56,69)(H,57,74)(H,58,68)(H,59,70)(H,60,73)(H,61,76)(H,62,72)(H,63,71)(H,64,75)(H,79,80)/t32-,34-,35-,36-,37-,38-,39-,40-,44-,45-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXBUXBKXUHVQH-FMTGAZOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C4CCC(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCC(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H84N12O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1125.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79943-68-3 | |
| Record name | Head activator peptide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079943683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


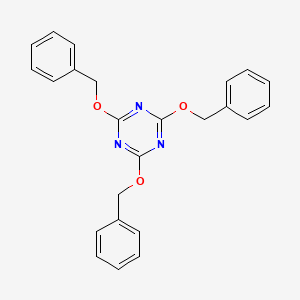
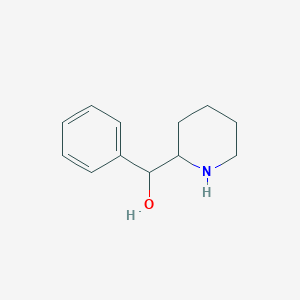
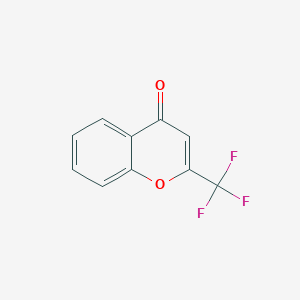
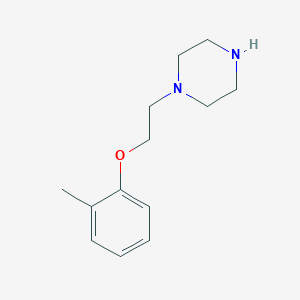
![5,6-dimethoxy-2-methyl-1H-benzo[d]imidazole](/img/structure/B1595725.png)
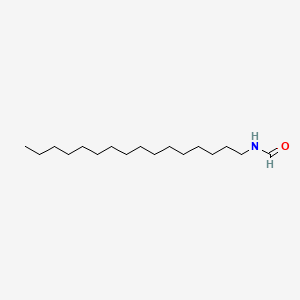
![2-[(Phenylthio)methyl]-2-cyclopenten-1-one](/img/structure/B1595729.png)

